molecular formula C10H13ClF3N B1433142 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride CAS No. 1432681-60-1

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

Cat. No.: B1433142
CAS No.: 1432681-60-1
M. Wt: 239.66 g/mol
InChI Key: VESQZHHAKUAZBP-UHFFFAOYSA-N
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Description

Chemical Structure:
1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride (C₁₀H₁₂F₃N·HCl, MW: 253.69 g/mol) consists of a four-carbon backbone with a trifluoromethyl (-CF₃) group at the first carbon, an amine (-NH₂) at the second carbon, and a phenyl group at the terminal carbon. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutically active amines .

Properties

IUPAC Name

1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESQZHHAKUAZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-60-1
Record name Benzenepropanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-trifluoro-4-phenylbutan-2-amine hydrochloride
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Preparation Methods

Reductive Amination of 1,1,1-Trifluoro-4-phenylbutan-2-one

  • Starting Material: 1,1,1-trifluoro-4-phenylbutan-2-one (a trifluoromethylated ketone)
  • Aminating Agent: Ammonia or primary amines
  • Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Solvents: Commonly ethanol or methanol
  • Reaction Conditions: Controlled temperature to optimize yield and selectivity
  • Outcome: Conversion of the ketone functional group to the corresponding amine, which is then isolated as the hydrochloride salt by treatment with hydrochloric acid

This reductive amination approach is well-established and allows for efficient synthesis of the target amine hydrochloride with good purity. Industrial adaptations often optimize reagent ratios, temperature, and purification steps such as recrystallization or chromatography to maximize yield and product quality.

Alternative Synthetic Strategies and Advances

Recent research has explored more environmentally friendly and operationally simple methods for trifluoromethylated amines and related building blocks, which can be applicable or adapted to the synthesis of this compound.

Solvent-Free Nucleophilic Formylation Strategy

A notable advancement involves a solvent-free, one-pot, two-step nucleophilic formylation of trifluoromethyl ketones using formaldehyde tert-butyl hydrazone (FTBH) as a nucleophilic formylation reagent. This method proceeds via a diaza-carbonyl-ene reaction under mild conditions, leading to α-hydroxy α-trifluoromethyl diazenes, which can be converted into various trifluoromethylated building blocks.

  • Key Features:

    • Solvent-free conditions accelerate reaction rates and reduce waste (low E-factor).
    • High yields (>99%) and purity achieved without chromatographic purification.
    • Scalable from milligram to gram scale.
    • Mild temperatures (room temperature) and short reaction times (10–20 minutes).
  • Reaction Scheme Overview:

Step Description Conditions Yield (%) Notes
1 Addition of FTBH to trifluoromethyl ketone Solvent-free, room temperature, 10-20 min >99 High purity, no chromatography needed
2 Acid-catalyzed isomerization and diazene-to-aldehyde transformation HCl in biphasic H2O/Et2O or H2O/MTBE Good yields Direct access to α-hydroxy α-trifluoromethyl aldehydes

This methodology offers a green and efficient alternative for preparing trifluoromethylated intermediates that can be further elaborated into amines such as this compound by subsequent reductive amination or other functional group transformations.

Summary Table of Preparation Methods

Method Starting Materials Reagents/Conditions Advantages Limitations
Reductive Amination 1,1,1-Trifluoro-4-phenylbutan-2-one NH3 or amines, NaBH4 or LiAlH4, EtOH/MeOH Well-established, high yield, scalable Requires careful control of reducing agent
Solvent-Free Nucleophilic Formylation Trifluoromethyl ketones, formaldehyde tert-butyl hydrazone Solvent-free, room temp, acid catalysis Green, fast, high purity, no chromatography Requires follow-up transformations for amine

Research Findings and Analysis

  • The reductive amination method remains the most direct and widely used approach to synthesize this compound, leveraging classical organic synthesis techniques.
  • The solvent-free nucleophilic formylation strategy represents a cutting-edge approach that reduces environmental impact and operational complexity, potentially serving as a platform for synthesizing various trifluoromethylated amines.
  • Reaction efficiency correlates with substrate electronic properties; electron-rich aryl groups may require longer reaction times but still afford high yields.
  • Industrial production often incorporates purification steps such as recrystallization or chromatography to ensure the compound meets stringent quality criteria.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, which is significant for downstream biological and pharmaceutical applications, underscoring the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10_{10}H12_{12}ClF3_3N
  • Molecular Weight: 239.67 g/mol
  • Structure: The compound features a trifluoromethyl group attached to a phenylbutan-2-amine backbone, enhancing its lipophilicity and biological activity.

Chemistry

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group allows for various chemical transformations:

Type of Reaction Description Common Reagents
OxidationConverts amine to imine or nitrileKMnO4_4, CrO3_3
ReductionForms secondary or tertiary aminesNaBH4_4, LiAlH4_4
SubstitutionNucleophilic substitution with trifluoromethyl groupAmines, thiols

Biological Research

The compound has been investigated for its potential biological activities:

  • Mechanism of Action: The trifluoromethyl group enhances membrane permeability, allowing the compound to interact with cellular targets such as enzymes and receptors.
Biological Activity Potential Applications
Interaction with biomoleculesDrug development targeting diseases
Modulation of enzyme activityTherapeutic uses in pharmacology

Medicinal Chemistry

Research has explored the compound's role as a precursor in drug development:

  • Therapeutic Potential: Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigations.

Case Study 1: Synthesis and Reactivity

A study published in the Royal Society of Chemistry highlighted the efficient synthesis of α-hydroxy α-trifluoromethyl aldehydes from trifluoromethyl ketones using this compound as a key intermediate. This method demonstrated high yield and purity under solvent-free conditions, showcasing the compound's utility in synthetic methodologies .

Research conducted on the biological interactions of this compound revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. The study provided insights into its structure-activity relationship (SAR), indicating that modifications to the phenyl group could enhance its efficacy against targeted biological pathways .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Trifluorinated Amine Hydrochlorides

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula MW (g/mol) Key Structural Differences Similarity Score (vs. Target)
1,1,1-Trifluoro-4-phenylbutan-2-amine HCl C₁₀H₁₂F₃N·HCl 253.69 Phenylbutan-2-amine backbone Reference
(S)-1,1,1-Trifluoropropan-2-amine HCl C₃H₇F₃N·HCl 169.55 Shorter chain (propan-2-amine), no phenyl 1.00
3,3,3-Trifluoropropan-1-amine HCl C₃H₇F₃N·HCl 169.55 Terminal amine, no phenyl 0.76
(R)-1,1,1-Trifluoro-2-butylamine HCl C₄H₉F₃N·HCl 183.58 Butyl chain, no phenyl 0.83

Key Observations :

  • Trifluoromethyl positioning : In the target compound, the -CF₃ group at C1 likely reduces electron density at the amine, altering pKa and receptor-binding kinetics compared to terminal -CF₃ analogs (e.g., 3,3,3-Trifluoropropan-1-amine HCl) .

Cyclic and Rigid Analogs

Table 2: Comparison with Cyclopropane-Containing Amines
Compound Name Molecular Formula MW (g/mol) Structural Highlights
trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine HCl C₁₀H₁₁F₃N·HCl 241.66 Cyclopropane ring fused to phenyl
Target Compound C₁₀H₁₂F₃N·HCl 253.69 Flexible butan-2-amine backbone

Key Observations :

Pharmacologically Active Amine Hydrochlorides

Table 3: Functional Group and Pharmacological Profile Comparisons
Compound Name Key Functional Groups Pharmacological Class Key Structural Differences vs. Target
Memantine HCl Adamantane, amine NMDA receptor antagonist Bulky adamantane core vs. linear phenylbutane
Tapentadol HCl Phenol, benzylamine Opioid analgesic Phenol group and fused ring system
Fluoxetine HCl Trifluoromethyl-phenyl ether SSRI Ether linkage vs. direct phenyl-amine linkage

Key Observations :

  • Memantine HCl : The adamantane moiety provides high lipid solubility, enabling blood-brain barrier penetration, a feature the target compound may share due to its phenyl and -CF₃ groups .
  • Tapentadol HCl: The phenol group enhances hydrogen bonding, contrasting with the target compound’s lack of hydrogen-bond donors beyond the amine .
  • Fluoxetine HCl : The -CF₃ group in fluoxetine contributes to prolonged half-life, suggesting similar metabolic advantages for the target compound .

Biological Activity

Overview

1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride (CAS Number: 1432681-60-1) is a synthetic compound characterized by its trifluoromethyl and phenyl groups. Its unique structure imparts distinct biological properties that are currently under investigation for various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and related research findings.

  • Molecular Formula: C10H13ClF3N
  • Molecular Weight: 239.67 g/mol
  • Structure:
    • The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Lipophilicity: The trifluoromethyl group allows the compound to cross cell membranes efficiently.
  • Target Interaction: Once inside the cell, it may interact with various enzymes and receptors, potentially modulating their activity. The precise targets are still under investigation but may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial effects of related compounds and their derivatives. While specific data on this compound is limited, compounds with similar structures have shown promising antimicrobial activity against Gram-positive bacteria and fungi.

CompoundActivityReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidModerate antibacterial activity
1,3-Oxazole derivativesAntifungal activity against C. albicans

Neuropharmacological Effects

The compound is being investigated for potential neuropharmacological effects. Initial findings suggest that it may influence neurotransmitter systems, although detailed studies are required to elucidate these effects.

Synthesis and Evaluation

A study focused on synthesizing chiral derivatives of amino compounds highlighted the importance of structural modifications in enhancing biological activity. While this study did not directly test this compound, it provides insights into how similar compounds can be optimized for better efficacy in biological assays .

Toxicity Studies

Toxicity evaluations of structurally related compounds indicate varying degrees of toxicity. For instance, some derivatives exhibited moderate to high toxicity in aquatic models like Daphnia magna. Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent .

Research Applications

The compound has potential applications in several fields:

  • Medicinal Chemistry: As a precursor for drug development targeting specific diseases.
  • Biological Research: Investigated for its interactions with biomolecules and cellular pathways.

Q & A

How can the synthesis of 1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride be optimized for higher yield and purity?

Level: Basic
Methodological Answer:
Optimization requires systematic parameter screening using factorial design or response surface methodology (RSM). Key factors include reaction temperature, solvent polarity, catalyst loading, and reaction time. For fluorinated amines, trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·Et₂O) are common catalysts for imine formation and reduction. Statistical design of experiments (DoE) minimizes trial-and-error approaches by identifying interactions between variables. For example, a 2³ factorial design could evaluate temperature (40–80°C), solvent (THF vs. MeOH), and catalyst concentration (0.5–2.0 equiv.) to maximize yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) enhances purity .

What analytical techniques are recommended for characterizing enantiomeric purity of this compound?

Level: Basic
Methodological Answer:
Enantiomeric purity is assessed using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) under isocratic conditions (hexane/ethanol with 0.1% TFA). Alternatively, nuclear Overhauser effect (NOE) NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can differentiate enantiomers. Mass spectrometry (MS) coupled with ion mobility spectrometry (IMS) may resolve enantiomers based on collision cross-section differences. Absolute configuration determination requires single-crystal X-ray diffraction or electronic circular dichroism (ECD) .

How can computational methods predict reaction pathways for synthesizing this compound?

Level: Advanced
Methodological Answer:
Quantum mechanical calculations (DFT at the B3LYP/6-311+G(d,p) level) model reaction intermediates and transition states. Reaction path searches using the nudged elastic band (NEB) method identify energy barriers for key steps like imine formation or trifluoromethyl group activation. Solvent effects are incorporated via the polarizable continuum model (PCM). Machine learning (ML) models trained on fluorinated amine datasets predict optimal reaction conditions (e.g., solvent-catalyst pairs) by correlating molecular descriptors (e.g., Fukui indices) with experimental yields .

What strategies address discrepancies between theoretical and experimental NMR data?

Level: Advanced
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or dynamic processes. To resolve:

  • Perform variable-temperature NMR to detect slow-exchange conformers.
  • Simulate NMR spectra (e.g., using Gaussian or ACD/Labs) with explicit solvent models (e.g., DMSO or CDCl₃).
  • Use isotopic labeling (e.g., ¹³C or ¹⁹F) to track specific nuclei.
  • Cross-validate with 2D techniques (COSY, HSQC) to confirm assignments.
    For trifluoromethyl groups, ¹⁹F NMR coupling patterns (e.g., J₃-F-F) help validate stereoelectronic effects .

What safety protocols are essential when handling this compound in the lab?

Level: Basic
Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Waste Disposal: Segregate halogenated waste (due to fluorine content) and neutralize acidic residues (e.g., HCl byproduct) with NaHCO₃ before disposal.
  • Exposure Response: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation.
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How to design experiments to assess the compound’s stability under various conditions?

Level: Advanced
Methodological Answer:
Use stress testing with a DoE approach:

  • Variables: pH (1–13), temperature (25–80°C), light exposure (UV vs. dark), and humidity (40–80% RH).
  • Analytical Tools: Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and LC-MS for byproduct identification.
  • Kinetic Analysis: Calculate degradation rate constants (k) under each condition using first-order kinetics. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life.
  • Mechanistic Insight: Electron paramagnetic resonance (EPR) detects free radical formation under oxidative stress .

What are the challenges in achieving enantioselective synthesis, and how to overcome them?

Level: Advanced
Methodological Answer:
Challenges:

  • Fluorine’s electron-withdrawing effect reduces nucleophilicity of intermediates.
  • Racemization during acidic/basic workup.
    Solutions:
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes for epoxide ring-opening).
  • Kinetic resolution via lipase-catalyzed acylations (e.g., Candida antarctica lipase B).
  • Dynamic kinetic resolution (DKR) with Pd/EnCat™ systems to invert configurations in situ.
  • Monitor enantiomeric excess (ee) in real-time using inline polarimetry or chiral HPLC .

How can reaction fundamentals and reactor design influence scalability?

Level: Advanced
Methodological Answer:

  • Reaction Kinetics: Determine rate-limiting steps (e.g., trifluoromethyl group activation) using stopped-flow IR or microcalorimetry. Scale-up requires transitioning from batch to continuous flow reactors (CFRs) for exothermic steps.
  • Mixing Efficiency: Computational fluid dynamics (CFD) models optimize impeller design (e.g., Rushton turbines) for viscous fluorinated intermediates.
  • Heat Transfer: Jacketed reactors with cryogenic cooling (−20°C) prevent thermal degradation.
  • Safety Protocols: Inert gas purging (N₂/Ar) minimizes combustion risks during hydrogenation .

How to resolve data contradictions between mass spectrometry and elemental analysis?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) via high-resolution MS (HRMS, <5 ppm error). For elemental analysis, use combustion analysis (C, H, N) and ion chromatography (F, Cl).
  • Sample Purity: Remove salts (e.g., HCl byproduct) via ion-exchange resins or preparative HPLC.
  • Alternative Ionization: Electrospray ionization (ESI) may suppress ionization of fluorinated species; switch to atmospheric-pressure chemical ionization (APCI) .

What computational tools predict biological activity of fluorinated amine derivatives?

Level: Advanced
Methodological Answer:

  • QSAR Models: Train ML algorithms (e.g., random forests) on datasets linking fluorine’s Hammett σₚ values to receptor binding (e.g., serotonin transporters).
  • Molecular Docking: AutoDock Vina or Schrödinger Glide simulates interactions with target proteins (e.g., monoamine oxidases). Fluorine’s electrostatic potential maps highlight halogen-bonding hotspots.
  • ADMET Prediction: SwissADME or pkCSM estimates bioavailability, blood-brain barrier penetration, and metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride
Reactant of Route 2
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1,1,1-Trifluoro-4-phenylbutan-2-amine hydrochloride

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